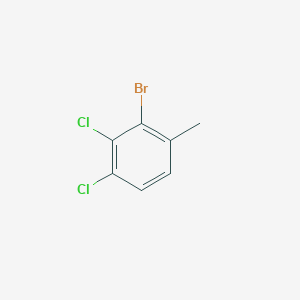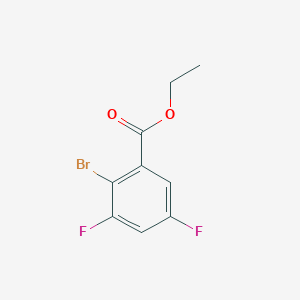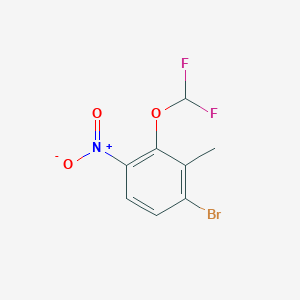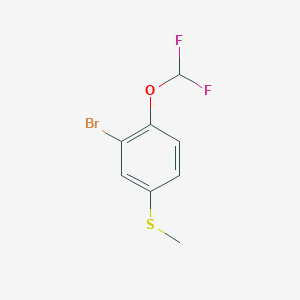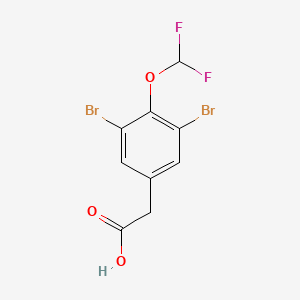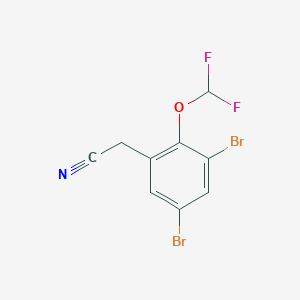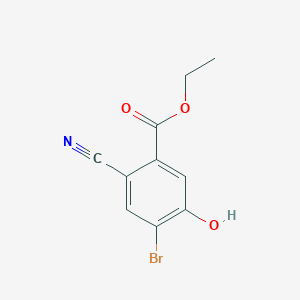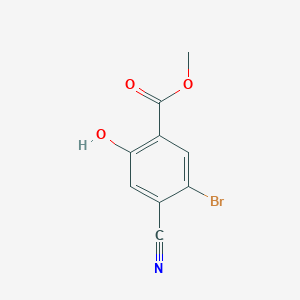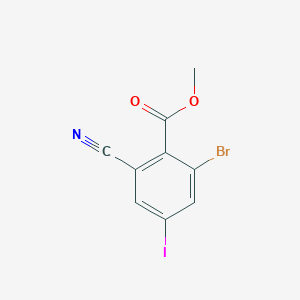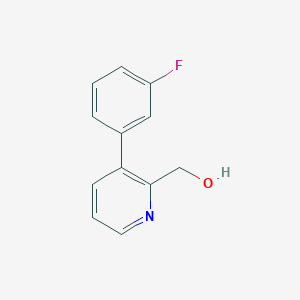
3-(3-Fluorophenyl)pyridine-2-methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed . Another study reported an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .Molecular Structure Analysis
The molecular formula of 3-(3-Fluorophenyl)pyridine-2-methanol is C12H10FNO . The structure of this compound has been confirmed chemically by their preparations with other pathways and their spectral data .Applications De Recherche Scientifique
Theoretical Studies and Molecular Analysis
- Theoretical Studies: A theoretical study of similar compounds, such as (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, was carried out using Density Functional Theory (DFT), focusing on IR and normal mode analysis. This approach is used to understand the active sites and structure-activity relationships of such molecules (Trivedi, 2017).
Chemical Reactions and Synthesis
- Reactions with Fluoroxysulphate: Pyridine derivatives, including compounds similar to 3-(3-Fluorophenyl)pyridine-2-methanol, react with compounds like CsSO4F in solvents like methanol, leading to a mixture of products such as 2-fluoropyridine and 2-pyridyl fluorosulphonate. The reaction's outcome depends on the solvent used (Stavber & Zupan, 1990).
Applications in Solar Cells
- Use in Polymer Solar Cells: Novel alcohol-soluble polymers with pyridine incorporated into fluorene scaffolds were developed and used as cathode interfacial layers (CILs) for polymer solar cells (PSCs). The pyridine group endowed these polymers with beneficial properties for solar cell fabrication and performance enhancement (Chen et al., 2017).
Luminescence Studies
- Luminescence in Aminopyridines: Research on aminopyridines, related to this compound, demonstrated significant quantum yields of fluorescence for certain substituted pyridines. These studies are important for understanding the luminescent properties of pyridine derivatives (Kimura, Takaoka, & Nagai, 1977).
Fluorescence Sensors
- Fluorescent pH Sensor: A heteroatom-containing organic fluorophore with pyridine units, similar in structure to this compound, was developed as a fluorescent pH sensor. It exhibits intramolecular charge transfer and aggregation-induced emission (AIE), useful for detecting acidic and basic organic vapors (Yang et al., 2013).
Catalytic Processes
- C-H Methylation of Pyridines: A catalytic method was developed for C-3/5 methylation of pyridines, which is important for modifying aromatic compounds like this compound. This method uses methanol and formaldehyde as key reagents, offering a new approach to functionalizing pyridine derivatives (Grozavu et al., 2020).
Orientations Futures
The future directions of research on 3-(3-Fluorophenyl)pyridine-2-methanol and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, a review highlighted the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . It is expected that many novel applications of similar compounds will be discovered in the future .
Propriétés
IUPAC Name |
[3-(3-fluorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKFEQMKTUUICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



